

FtsZ-IN-10: A Novel Benzimidazole-Indole Inhibitor of Bacterial Cell Division

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Compound of Interest

Compound Name: FtsZ-IN-10

Cat. No.: B2590024

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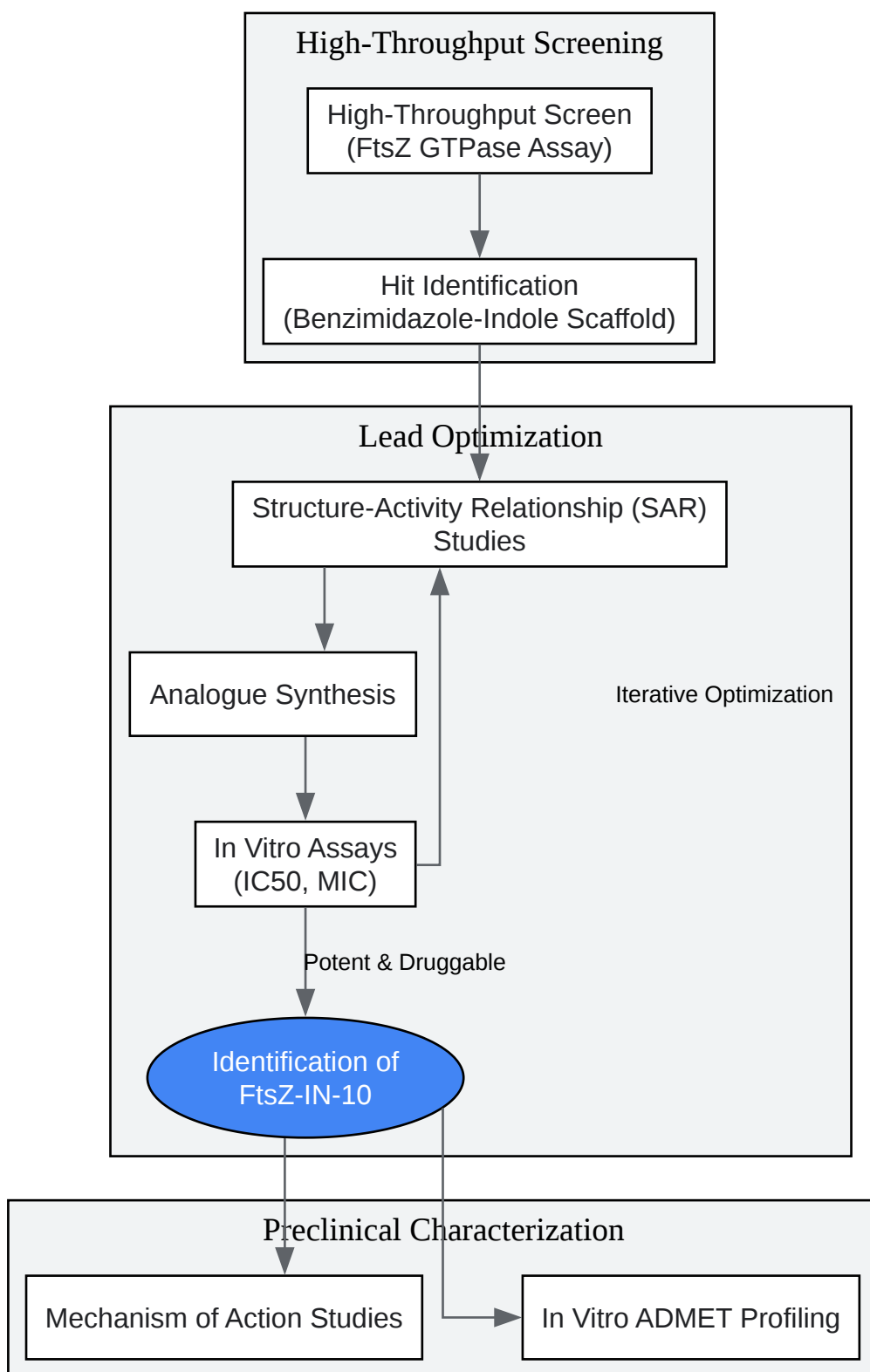
A Technical Guide on the Discovery, Synthesis, and Characterization of a Promising FtsZ Inhibitor

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell division protein FtsZ has emerged as a promising target for the development of new antibacterial agents with novel mechanisms of action.[1][2] FtsZ, a prokaryotic homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the site of cell division, a critical step in bacterial cytokinesis.[3][4][5][6] Inhibition of FtsZ function disrupts the formation of the Z-ring, leading to filamentation and eventual death of the bacterial cell.[3] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of **FtsZ-IN-10**, a novel and potent inhibitor of FtsZ. **FtsZ-IN-10** belongs to a class of benzimidazole-indole compounds identified through a targeted drug discovery campaign.

Discovery of FtsZ-IN-10

The discovery of **FtsZ-IN-10** was the result of a rigorous high-throughput screening (HTS) campaign aimed at identifying novel scaffolds that inhibit the GTPase activity of FtsZ. A diverse library of small molecules was screened, leading to the identification of a benzimidazole-indole hit compound with moderate activity. Subsequent structure-activity relationship (SAR) studies and chemical optimization led to the design and synthesis of **FtsZ-IN-10**, which exhibited significantly improved potency and favorable drug-like properties.



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Figure 1: Discovery workflow for **FtsZ-IN-10**.

Synthesis of FtsZ-IN-10

FtsZ-IN-10, with the chemical structure 3-(5-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1H-indole, was synthesized through a multi-step process. The synthesis involves the condensation of a substituted o-phenylenediamine with an indole-2-carboxaldehyde derivative, followed by a reductive amination to introduce the dichlorobenzyl group.

Synthetic Scheme:

A plausible synthetic route for **FtsZ-IN-10** is outlined below. The synthesis commences with the protection of indole-2-carboxylic acid, followed by coupling with a substituted o-phenylenediamine to form the benzimidazole core. Subsequent deprotection and reductive amination with 3,4-dichlorobenzaldehyde would yield the final product.

Biological Activity and Mechanism of Action

FtsZ-IN-10 demonstrates potent inhibitory activity against FtsZ and exhibits broad-spectrum antibacterial efficacy, particularly against Gram-positive pathogens.

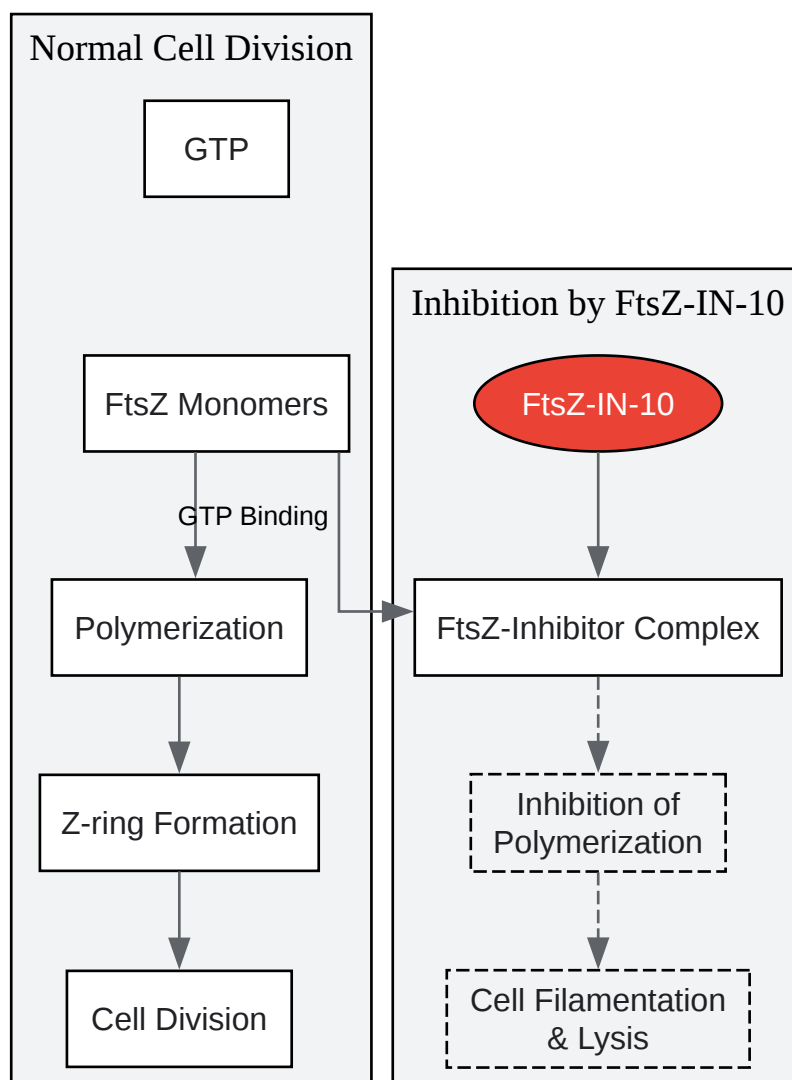
Quantitative Data

The biological activity of **FtsZ-IN-10** and its analogues was evaluated using in vitro assays. The half-maximal inhibitory concentration (IC₅₀) against *Staphylococcus aureus* FtsZ GTPase activity and the minimum inhibitory concentration (MIC) against a panel of bacterial strains were determined.

Compound	FtsZ IC ₅₀ (μM)	<i>S. aureus</i> MIC (μg/mL)	<i>B. subtilis</i> MIC (μg/mL)	<i>E. coli</i> MIC (μg/mL)
FtsZ-IN-10	0.5	1	2	>64
Analogue 1	2.3	8	16	>64
Analogue 2	1.1	4	8	>64
Analogue 3	5.8	32	64	>64

Mechanism of Action

FtsZ-IN-10 exerts its antibacterial effect by directly targeting FtsZ and inhibiting its polymerization, a crucial step in the formation of the Z-ring. This inhibition disrupts the normal cell division process, leading to cell filamentation and eventual lysis. The proposed mechanism involves the binding of **FtsZ-IN-10** to a site on the FtsZ protein, which allosterically prevents the conformational changes required for polymerization.



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Figure 2: Proposed mechanism of action of **FtsZ-IN-10**.

Experimental Protocols

FtsZ Protein Expression and Purification

- Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the S. aureusftsZ gene.
- Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induction: Induce FtsZ expression with 1 mM IPTG and continue to grow the culture for 4 hours at 30°C.
- Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication.
- Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged FtsZ protein with elution buffer (lysis buffer with 250 mM imidazole).
- Dialysis: Dialyze the purified FtsZ against storage buffer (50 mM HEPES pH 7.2, 50 mM KCl, 10% glycerol) and store at -80°C.

FtsZ GTPase Activity Assay

- Reaction Mixture: Prepare a reaction mixture containing 5 µM purified FtsZ in polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂).
- Inhibitor Addition: Add varying concentrations of **FtsZ-IN-10** (or DMSO as a control) to the reaction mixture and incubate for 10 minutes at room temperature.
- Initiate Reaction: Initiate the GTPase reaction by adding 1 mM GTP.
- Incubation: Incubate the reaction at 37°C for 20 minutes.
- Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
- Data Analysis: Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software.

FtsZ Polymerization Assay (Light Scattering)

- **Reaction Setup:** In a quartz cuvette, add 5 μ M purified FtsZ to polymerization buffer.
- **Inhibitor Incubation:** Add **FtsZ-IN-10** or DMSO and incubate for 10 minutes.
- **Baseline Reading:** Place the cuvette in a fluorometer and record the baseline light scattering at 350 nm.
- **Initiate Polymerization:** Initiate polymerization by adding 1 mM GTP.
- **Monitor Scattering:** Monitor the change in light scattering over time at 350 nm. A decrease in the rate and extent of light scattering in the presence of the inhibitor indicates inhibition of polymerization.

Minimum Inhibitory Concentration (MIC) Determination

- **Bacterial Culture:** Grow the bacterial strain of interest in cation-adjusted Mueller-Hinton broth (CAMHB) to the mid-log phase.
- **Serial Dilutions:** Prepare two-fold serial dilutions of **FtsZ-IN-10** in CAMHB in a 96-well microtiter plate.
- **Inoculation:** Inoculate each well with the bacterial suspension to a final concentration of 5×10^5 CFU/mL.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

FtsZ-IN-10 is a potent benzimidazole-indole inhibitor of the bacterial cell division protein FtsZ. It demonstrates significant in vitro activity against FtsZ GTPase and potent antibacterial effects, particularly against Gram-positive bacteria. The detailed synthetic route and established experimental protocols for its characterization provide a solid foundation for further preclinical development. **FtsZ-IN-10** represents a promising lead compound for a new class of antibiotics.

targeting the essential and highly conserved FtsZ protein, offering a potential new strategy to combat the growing challenge of antibiotic resistance.

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